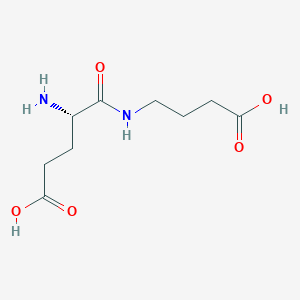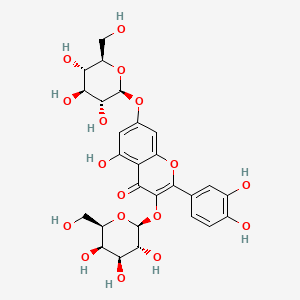
Pentanoic acid, 4-amino-5-((3-carboxypropyl)amino)-5-oxo-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanoic acid, 4-amino-5-((3-carboxypropyl)amino)-5-oxo-, (S)-, is a non-proteinogenic amino acid. This compound is characterized by the presence of an amino group located on the carbon atom at the position γ to the carboxy group . It is a derivative of γ-amino acid and has significant roles in various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid, 4-amino-5-((3-carboxypropyl)amino)-5-oxo-, (S)-, typically involves the reaction of γ-amino acids with specific reagents under controlled conditions. The synthetic route may include steps such as the protection of functional groups, coupling reactions, and deprotection steps to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated systems to ensure high yield and purity. These methods may include continuous flow reactions and the use of catalysts to enhance reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Pentanoic acid, 4-amino-5-((3-carboxypropyl)amino)-5-oxo-, (S)-, undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Pentanoic acid, 4-amino-5-((3-carboxypropyl)amino)-5-oxo-, (S)-, has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Plays a role in metabolic pathways and is used in studies related to enzyme function and protein synthesis.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Pentanoic acid, 4-amino-5-((3-carboxypropyl)amino)-5-oxo-, (S)-, involves its interaction with specific molecular targets and pathways. It may act as a substrate for enzymes, participate in metabolic reactions, and influence cellular processes through its functional groups. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Pentanoic acid, 4-amino-5-((3-carboxypropyl)amino)-5-oxo-, (S)-, include other γ-amino acids such as:
- γ-Aminobutyric acid (GABA)
- 4-Amino-2-methylenebutanoic acid
- 4-Amino-3-methylbutanoic acid
Uniqueness
What sets Pentanoic acid, 4-amino-5-((3-carboxypropyl)amino)-5-oxo-, (S)-, apart from these similar compounds is its specific structure and functional groups, which confer unique chemical properties and reactivity. This uniqueness makes it valuable in specialized applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
5105-96-4 |
|---|---|
Molekularformel |
C9H16N2O5 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
(2S)-2-amino-5-(3-carboxypropylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C9H16N2O5/c10-6(9(15)16)3-4-7(12)11-5-1-2-8(13)14/h6H,1-5,10H2,(H,11,12)(H,13,14)(H,15,16)/t6-/m0/s1 |
InChI-Schlüssel |
MKYPKZSGLSOGLL-LURJTMIESA-N |
SMILES |
C(CC(=O)O)CNC(=O)C(CCC(=O)O)N |
Isomerische SMILES |
C(CC(=O)O)CNC(=O)CC[C@@H](C(=O)O)N |
Kanonische SMILES |
C(CC(=O)O)CNC(=O)CCC(C(=O)O)N |
Physikalische Beschreibung |
Solid |
Synonyme |
gamma glutamyl GABA gamma-L-Glu-gamma-Abu gamma-L-glutamyl-gamma-aminobutyric acid GluGABA glutamylGABA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(Z)-7-[(1R,2R,3R)-3-hydroxy-2-(3-hydroxy-4-phenylbutyl)-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1237805.png)




![[Mo(CO)3Dien]](/img/structure/B1237813.png)
![3,5-dimethyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B1237814.png)

![N-[(2R,6S,9aS)-6-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-2-yl]-4-amino-5-chloro-2-methoxybenzamide;hydrochloride](/img/structure/B1237818.png)
![1-[(4-Methylphenyl)methyl]-1,3-diazinan-2-one](/img/structure/B1237819.png)

